3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one
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Overview
Description
The compound “3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one” is a type of organic compound that contains a benzene ring fused to an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a set of 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one-resveratrol antitumor hybrids were designed, synthesized, and evaluated . Another study reported the synthesis of 2,4-dichloro-6-(2-substituted-2,5-dihydro-1H-imidazol-4-yl)phenol .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques. For example, vibrational spectroscopy and quantum computational studies have been conducted on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of new 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivatives were designed and synthesized as antitumor agents .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, 4-(1H-benzimidazol-2-yl) phenol, a solid compound with a molecular formula of C13H10N2O, has a melting point of 271 °C .Scientific Research Applications
Synthesis and Characterization
Research on this compound often revolves around its synthesis and characterization, aiming to explore its potential biological activities. For instance, Nagaraja et al. (2020) described the synthesis and biological evaluation of derivatives of this compound, emphasizing their antimicrobial activity against various microbial strains and their antioxidant and DNA cleavage studies. The synthetic strategy involved Knoevenagel condensation, with the compounds characterized by spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and LC-MS (Nagaraja, Bodke, Kenchappa, & Kumar, 2020).
Anticancer Activity
A notable application area for this compound and its derivatives is in anticancer research. Reddy et al. (2003) synthesized and evaluated a series of these compounds for in vitro anticancer activity, showing very good activity against different tumor cell lines (Reddy, Reddy, Rao, & Rajitha, 2003).
Antimicrobial Agents
The antimicrobial properties of these compounds have been extensively studied. Kuarm et al. (2011) synthesized derivatives incorporating various substituents, evaluating their antimicrobial activity against a range of bacteria and fungi. Notably, some analogs demonstrated potent antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Kuarm, Reddy, Madhav, Crooks, & Rajitha, 2011).
Molecular Docking Studies
Molecular docking studies are another area of focus, providing insights into the binding capabilities of these compounds with potential biological targets. The compounds synthesized by Nagaraja et al. (2020) were subjected to molecular docking studies against Glucosamine-6-phosphate synthase, offering a computational perspective on their interaction mechanisms and potential biological efficacy.
Luminescent Materials
In materials science, the structural versatility of this compound allows for its application in creating luminescent materials. Yang et al. (2010) investigated the reaction of a benzimidazole-based ligand with lanthanide ions, leading to the formation of complexes that display luminescence. This research opens avenues for using such compounds in the development of luminescent materials (Yang, Jones, Wiester, Oye, & Wong, 2010).
Mechanism of Action
Target of Action
The compound “3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one” is a benzimidazole derivative . Benzimidazole derivatives are known to interact with various biological targets due to their structural similarity to naturally occurring nucleotides . They have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
The mode of action of benzimidazole derivatives can vary depending on the specific compound and its targets. For instance, some benzimidazole derivatives have been found to inhibit tubulin polymerization, leading to the loss of cytoplasmic microtubules . .
Biochemical Pathways
Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets and modes of action. For example, some benzimidazole derivatives have been found to modulate the polymerization of tubulin . .
Result of Action
The result of a compound’s action refers to the molecular and cellular effects it produces. For example, some benzimidazole derivatives have been found to exert antiproliferative activity on tumor cell lines . .
Safety and Hazards
Future Directions
The future directions for the research and development of similar compounds could include the design and synthesis of new derivatives with improved antitumor activity, the investigation of their mechanism of action, and the evaluation of their safety and toxicity. Further studies could also explore their potential applications in other areas such as antimicrobial, anti-inflammatory, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-bromochromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2O2/c17-10-5-6-14-9(7-10)8-11(16(20)21-14)15-18-12-3-1-2-4-13(12)19-15/h1-8H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZLKDOQCWALRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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